molecular formula C9H9N3 B3024082 6-(Cyclopropylamino)nicotinonitrile CAS No. 1016890-52-0

6-(Cyclopropylamino)nicotinonitrile

Cat. No. B3024082
M. Wt: 159.19 g/mol
InChI Key: YBKQBGMMIQLQDM-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)nicotinonitrile is a compound with the molecular formula C9H9N3 . It is a derivative of nicotinonitrile, which is an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .


Molecular Structure Analysis

The molecular structure of 6-(Cyclopropylamino)nicotinonitrile is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 159.19 .

Relevant Papers Several papers have been published on the chemistry of nicotinonitriles and their applications . These papers highlight the recently synthesized nicotinonitrile possessing important biological, therapeutic, and medicinal properties. Other papers discuss the synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents .

properties

IUPAC Name

6-(cyclopropylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-1-4-9(11-6-7)12-8-2-3-8/h1,4,6,8H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKQBGMMIQLQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylamino)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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